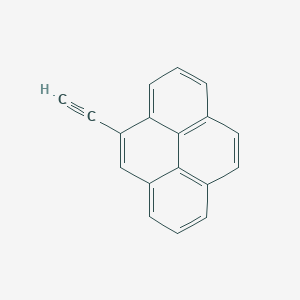
4-Ethynylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrene typically involves the conversion of 4-bromopyrene to this compound through a series of reactions. One common method includes the treatment of 4-bromopyrene with n-butyllithium, followed by the addition of ethylene oxide to yield the corresponding 4-alkylpyrene. This intermediate is then subjected to a Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene-4-ethanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include pyrene-4-carboxylic acid, pyrene-4-ethanol, and various substituted pyrenes .
Applications De Recherche Scientifique
4-Ethynylpyrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethynylpyrene involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to participate in energy transfer processes, making it useful in various photochemical applications .
Comparaison Avec Des Composés Similaires
- 1-Ethynylpyrene
- 1-Propynylpyrene
- 4-Propynylpyrene
Comparison: 4-Ethynylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties compared to its analogs. For instance, while 1-ethynylpyrene and 1-propynylpyrene also exhibit interesting properties, the position of the ethynyl group in this compound allows for different interactions and applications .
Propriétés
Numéro CAS |
185506-23-4 |
|---|---|
Formule moléculaire |
C18H10 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
4-ethynylpyrene |
InChI |
InChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H |
Clé InChI |
MWCIWTVUVKVTQG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


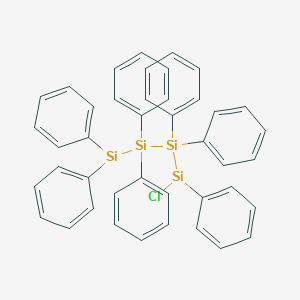
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
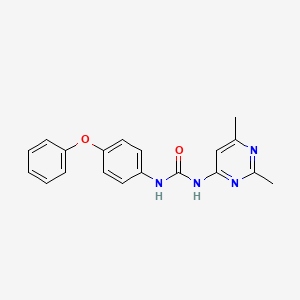
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
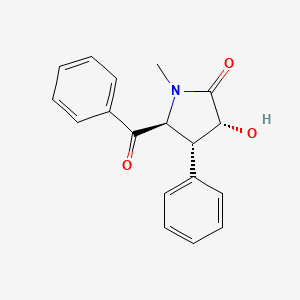
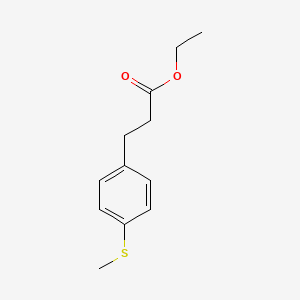
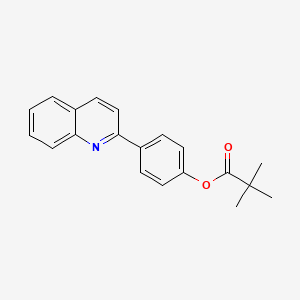
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


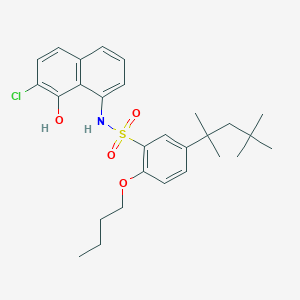
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
